Ethyl propenyl ether

Vue d'ensemble

Description

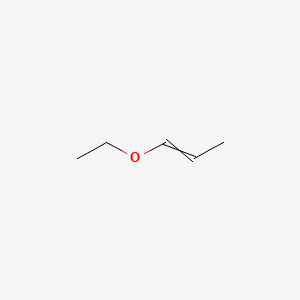

Ethyl propenyl ether is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl propenyl ether (EPE), also known as 1-ethoxypropene, is a chemical compound with the molecular formula and a CAS number of 928-55-2. This compound has gained attention in various fields, particularly for its biological activities and applications in industrial processes. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

- Molecular Weight : 86.13 g/mol

- Boiling Point : 69–71 °C

- Density : 0.778 g/cm³

- Flash Point : 20 °C

- Refractive Index : 1.398

Biological Activity

This compound exhibits several biological activities that are significant for both industrial applications and potential health impacts:

1. Toxicological Profile

EPE is classified as a hazardous material due to its flammability and potential health effects upon exposure. The compound may cause:

- Irritation : It can irritate the eyes, skin, and respiratory system.

- Central Nervous System Effects : Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea .

The LD50 values for EPE indicate moderate toxicity:

2. Environmental Impact

EPE has been studied for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) through ozonolysis reactions. Research indicates that EPE can undergo ozonolysis to produce alkyl formates and contribute to SOA formation, which has implications for air quality and climate change .

Case Studies

- Ozonolysis of this compound

-

Industrial Applications

- EPE is utilized as a reactive solvent in the synthesis of polymers and specialty coatings. Its unique properties make it valuable in various sectors such as automotive and healthcare . The rising demand for lightweight materials has further increased interest in EPE's applications in advanced material development.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O |

| Boiling Point | 69–71 °C |

| Density | 0.778 g/cm³ |

| Flash Point | 20 °C |

| LD50 Oral | 4660 µL/kg (rat) |

| LD50 Dermal | 3970 µL/kg (rabbit) |

Applications De Recherche Scientifique

Chemical Synthesis

EPE is primarily used as an intermediate in the synthesis of various organic compounds. Its double bond and ether functionality make it a useful building block in organic chemistry.

Key Applications:

- Ozonolysis Reactions : EPE undergoes ozonolysis to produce secondary organic aerosols (SOA) and oligomers, which are significant in atmospheric chemistry. Studies indicate that EPE yields alkyl formates and Criegee intermediates during ozonolysis, contributing to SOA formation with yields ranging from 2% to 4% .

| Reaction Type | Main Products | Yields |

|---|---|---|

| Ozonolysis | Alkyl formate, Criegee intermediates | 60% - 80% for alkyl formates, 2% - 4% for SOA |

Environmental Science

EPE's role in atmospheric chemistry is crucial due to its involvement in the formation of secondary organic aerosols (SOAs). These aerosols can affect climate and air quality.

Case Study: Ozonolysis of EPE

- In a controlled environment, the ozonolysis of EPE was studied using FTIR spectroscopy to analyze the gas phase reaction products. The formation of SOA was monitored, revealing that EPE decomposes into various products including carbonyl oxides and primary carbonyl compounds .

Material Science

EPE is also explored for its potential applications in the development of new materials, particularly polymers.

Potential Applications:

- Polymerization : EPE can be polymerized to produce materials with desirable properties for coatings and adhesives.

- Reactive Polymers : The unique structure of EPE allows it to be incorporated into reactive polymer systems, enhancing their performance and functionality.

Safety Considerations

While EPE has numerous applications, it is essential to consider safety measures due to its highly flammable nature. Proper handling protocols must be established to mitigate risks associated with its use.

| Hazard Identification | Description |

|---|---|

| Flammability | Highly flammable liquid and vapor |

| Health Risks | May cause drowsiness or dizziness |

Analyse Des Réactions Chimiques

Reaction with OH Radicals

Ethyl propenyl ether undergoes H-atom abstraction when reacting with hydroxyl radicals (OH), a critical atmospheric degradation pathway. Key findings include:

-

Primary products : Ethyl formate, ethyl propionate, and propionic acid .

-

Mechanism : Theoretical calculations (M05-2X/aug-cc-pVTZ) show preferential H-abstraction from the methylene group adjacent to the ether oxygen due to lower activation energy .

Atmospheric implications : The compound’s atmospheric lifetime is ≈1 day, indicating moderate persistence .

Ozonolysis

Ozonolysis of this compound generates stabilized Criegee intermediates (CIs) and secondary organic aerosols (SOA):

| Parameter | Value/Outcome | Source |

|---|---|---|

| CI yield | 60–80% (alkyl-substituted CIs) | |

| Major gas-phase product | Ethyl formate (ROC(O)H) | |

| SOA yield | 2–4% | |

| Oligomer formation | Peroxidic oligomers detected via ESI-MS |

Mechanistic pathway :

-

Ozone addition to the double bond forms a primary ozonide.

-

Stabilized CIs participate in oligomerization or react with atmospheric nucleophiles .

Acidic Cleavage

Ether cleavage under acidic conditions proceeds via nucleophilic substitution (Sₙ1/Sₙ2) or elimination (E1), depending on structure:

| Condition | Mechanism | Products | Reference |

|---|---|---|---|

| HBr/HI, primary alkyl group | Sₙ2 | Alcohol + alkyl halide | |

| Tertiary/allylic groups | Sₙ1/E1 | Carbocation intermediates + alkenes |

For this compound, the allylic position stabilizes carbocations, favoring Sₙ1/E1 pathways. Competitive alkene formation is observed under strong acidic conditions .

Addition Reactions

The propenyl group participates in electrophilic additions:

-

Hydrohalogenation : Forms haloethers (e.g., CH₃CHBr-O-C₂H₅).

-

Epoxidation : Reaction with peracids yields epoxides, though this pathway is less studied for this compound.

Polymerization

This compound acts as a monomer in cationic polymerization:

-

Catalysts : BF₃, AlCl₃, or protonic acids.

-

Product : Poly(this compound), used in adhesives and coatings .

Thermal Decomposition

Pyrolysis at elevated temperatures (≥200°C) results in:

Propriétés

IUPAC Name |

1-ethoxyprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOEHJVXXTEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870800 | |

| Record name | 1-Ethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-55-2 | |

| Record name | Ethyl 1-propenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.